4-BROMO-2-[(HYDROXYIMINO)METHYL]-6-METHOXYPHENOL
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Overview
Description
4-BROMO-2-[(HYDROXYIMINO)METHYL]-6-METHOXYPHENOL is a chemical compound with the molecular formula C8H8BrNO3 It is a derivative of 5-bromo-2-hydroxy-3-methoxybenzaldehyde, where the aldehyde group is converted to an oxime
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(HYDROXYIMINO)METHYL]-6-METHOXYPHENOL typically involves the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(HYDROXYIMINO)METHYL]-6-METHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-BROMO-2-[(HYDROXYIMINO)METHYL]-6-METHOXYPHENOL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(HYDROXYIMINO)METHYL]-6-METHOXYPHENOL involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the bromine atom can participate in halogen bonding, further modulating the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: The parent compound, differing by the presence of an aldehyde group instead of an oxime.
5-Bromo-2-hydroxy-3-methoxybenzoic acid: A carboxylic acid derivative.
5-Bromo-2-hydroxy-3-methoxybenzyl alcohol: An alcohol derivative.
Uniqueness
4-BROMO-2-[(HYDROXYIMINO)METHYL]-6-METHOXYPHENOL is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. The oxime group allows for specific interactions with biological targets and can be further modified to create a variety of functionalized compounds.
Properties
Molecular Formula |
C8H8BrNO3 |
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Molecular Weight |
246.06 g/mol |
IUPAC Name |
4-bromo-2-(hydroxyiminomethyl)-6-methoxyphenol |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-3-6(9)2-5(4-10-12)8(7)11/h2-4,11-12H,1H3 |
InChI Key |
IRKJWHRHLJBZSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NO)Br |
Origin of Product |
United States |
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